molecular formula C18H19NOS B5918127 1-(Benzylsulfanyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one

1-(Benzylsulfanyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one

Cat. No.: B5918127
M. Wt: 297.4 g/mol
InChI Key: DERDAKKOWIHJAY-UHFFFAOYSA-N
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Description

1-(Benzylsulfanyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one is a complex organic compound featuring a spirocyclic structure.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfanyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce different spirocyclic amines .

Mechanism of Action

The mechanism by which 1-(Benzylsulfanyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context .

Properties

IUPAC Name

1-benzylsulfanyl-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-17(2)13-18(10-8-15(20)9-11-18)16(19-17)21-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERDAKKOWIHJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C=CC(=O)C=C2)C(=N1)SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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